
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine, also known as TPCA-1, is a small molecule inhibitor that selectively targets the nuclear factor kappa B (NF-κB) pathway. TPCA-1 has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine selectively inhibits the NF-κB pathway, which plays a crucial role in regulating immune responses, cell survival, and inflammation. NF-κB is activated in response to various stimuli, including cytokines, stress, and microbial infections. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine binds to the kinase domain of the inhibitor of κB kinase (IKK) complex, which is responsible for phosphorylating IκBα, a key inhibitor of NF-κB. By inhibiting the IKK complex, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine prevents the activation of NF-κB and downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have other biochemical and physiological effects. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine also inhibits the expression of several cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in immune responses and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine is its selectivity for the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine also has good solubility in water and organic solvents, making it suitable for use in various experimental settings. However, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in some experimental models.
Orientations Futures
There are many potential future directions for 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine research. One area of interest is the development of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine derivatives with improved pharmacokinetic properties and increased selectivity for specific NF-κB subunits. Another area of research is the investigation of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, further studies are needed to explore the potential applications of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine in other diseases, such as infectious diseases and neurodegenerative disorders.
Conclusion:
In conclusion, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine is a small molecule inhibitor that selectively targets the NF-κB pathway and has potential therapeutic applications in various diseases, including cancer and inflammation. The synthesis of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine involves several steps, and its mechanism of action involves the inhibition of the IKK complex. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have anti-cancer and anti-inflammatory properties, as well as other biochemical and physiological effects. While 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has some limitations for lab experiments, there are many potential future directions for research on this molecule.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine involves several steps, including the reaction of 2-chloro-4-nitroaniline with 2-thiophenemethylamine, reduction of the resulting nitro compound, and subsequent cyclization with cyanamide. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, colon, and lung cancer. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has also been studied for its anti-inflammatory properties, particularly in the treatment of rheumatoid arthritis and other autoimmune disorders.
Propriétés
Nom du produit |
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine |
|---|---|
Formule moléculaire |
C9H8ClN3S |
Poids moléculaire |
225.7 g/mol |
Nom IUPAC |
2-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H8ClN3S/c10-9-11-4-3-8(13-9)12-6-7-2-1-5-14-7/h1-5H,6H2,(H,11,12,13) |
Clé InChI |
SRTYKWUAAVWWRA-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC2=NC(=NC=C2)Cl |
SMILES canonique |
C1=CSC(=C1)CNC2=NC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
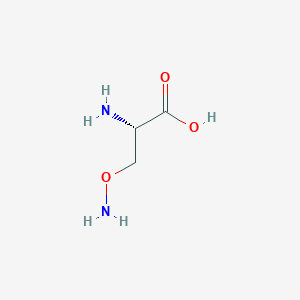
![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)
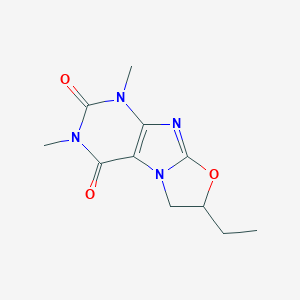
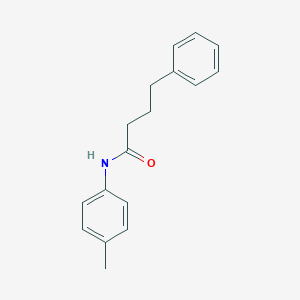
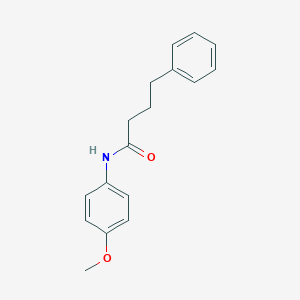
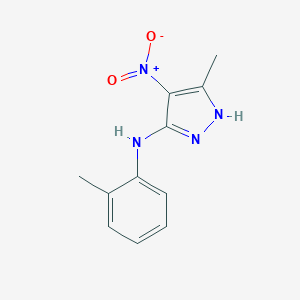
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
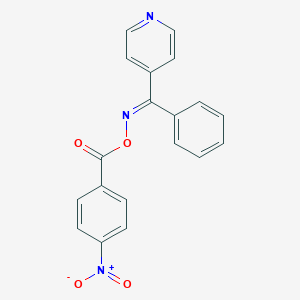
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
